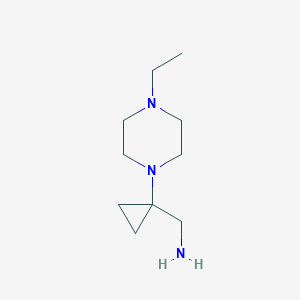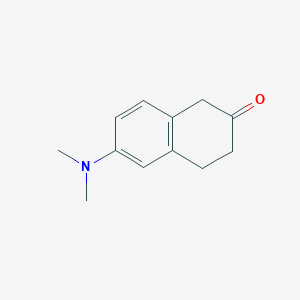
6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one is an organic compound with a complex structure that includes a dimethylamino group and a dihydronaphthalenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one typically involves multiple steps. One common method starts with the bromination of 4-nitro-o-xylene, followed by a Diels-Alder reaction and subsequent base hydrolysis to yield 6-nitro-2,3-naphthalenedicarboxylic acid. This intermediate is then subjected to reductive amination and dehydration to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes, with modifications to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving protein interactions and enzyme activity.
Industry: It may be used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalenone core can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for different targets, such as enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dimethylaminopyridine: Similar in having a dimethylamino group but differs in the core structure.
N,N-Dimethylaniline: Shares the dimethylamino group but has a simpler aromatic core.
6-(Dimethylamino)purine: Contains a purine core with a dimethylamino group.
Uniqueness
6-(Dimethylamino)-3,4-dihydronaphthalen-2(1H)-one is unique due to its combination of a dimethylamino group and a dihydronaphthalenone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and biochemical research .
Eigenschaften
Molekularformel |
C12H15NO |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
6-(dimethylamino)-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H15NO/c1-13(2)11-5-3-10-8-12(14)6-4-9(10)7-11/h3,5,7H,4,6,8H2,1-2H3 |
InChI-Schlüssel |
GPPCSZFUMGVBHV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(CC(=O)CC2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


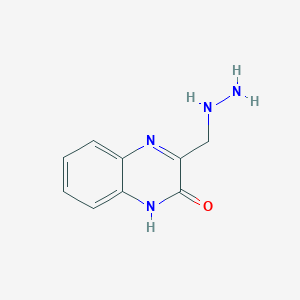
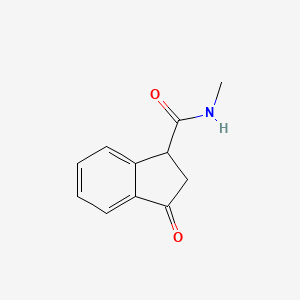
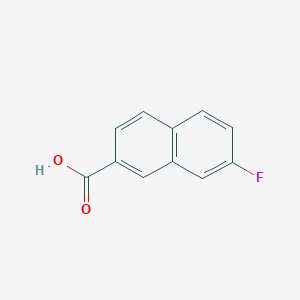
![8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15070475.png)
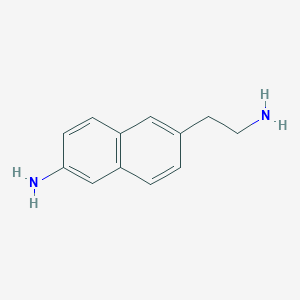






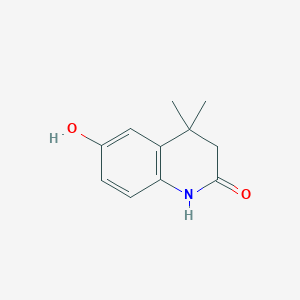
![6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15070555.png)
